2-methoxyethyl 1-[2-(ethylsulfanyl)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
2-methoxyethyl 1-[2-(ethylsulfanyl)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound belonging to the indole derivative family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives typically involves the Fischer indole synthesis, which is a well-known method for constructing the indole ring system. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For 2-methoxyethyl 1-[2-(ethylsulfanyl)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate, the specific synthetic route would involve the appropriate starting materials and reagents to introduce the methoxyethyl, ethylsulfanyl, and carboxylate groups onto the indole core.
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts, solvents, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 1-[2-(ethylsulfanyl)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The methoxyethyl and ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylate group would yield an alcohol .
Scientific Research Applications
2-methoxyethyl 1-[2-(ethylsulfanyl)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 1-[2-(ethylsulfanyl)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, leading to biological effects such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
2-methoxyethyl 1-[2-(ethylsulfanyl)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl and ethylsulfanyl groups may enhance its solubility and bioavailability compared to other indole derivatives .
Properties
Molecular Formula |
C21H25NO4S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-methoxyethyl 1-(2-ethylsulfanylethyl)-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C21H25NO4S/c1-4-27-12-9-22-14(2)19(21(24)26-11-10-25-3)17-13-18(23)15-7-5-6-8-16(15)20(17)22/h5-8,13,23H,4,9-12H2,1-3H3 |
InChI Key |
AFHQPERKXCRQPP-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)O)C(=O)OCCOC)C |
Origin of Product |
United States |
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